N-Phenoxycarbonyl-L-valine
Description
Overview of Amino Acid Derivatives in Synthetic Organic Chemistry
Amino acids are fundamental building blocks of life, but their utility extends far beyond their biological roles as constituents of proteins. In synthetic organic chemistry, amino acids and their derivatives are prized as versatile starting materials for the construction of a wide array of complex molecules. nih.gov These derivatives, which feature modifications to the amino or carboxyl groups of the parent amino acid, are instrumental in the synthesis of pharmaceuticals, agrochemicals, and novel materials. nih.govlookchem.com
The modification of amino acids into various derivatives allows chemists to introduce a diverse range of functional groups and to manipulate the reactivity of the molecule in a controlled manner. This is crucial for achieving specific chemical transformations and for building molecular complexity. For instance, the protection of the amino group is a common strategy that enables selective reactions at other sites within the molecule. evitachem.com The applications of amino acid derivatives are extensive, ranging from their use as ligands in transition-metal catalysis to their incorporation into polymers and as key synthons for biologically active compounds and peptidomimetics. nih.gov The development of efficient methods to access a wide variety of these derivatives is therefore a continuous focus of chemical research. nih.govresearchgate.net
Significance of N-Phenoxycarbonyl-L-valine as a Chiral Building Block
The concept of chirality is central to the chemical and biological activity of many molecules. Chiral molecules exist as non-superimposable mirror images of each other, known as enantiomers. In a biological context, often only one enantiomer of a chiral drug is responsible for its therapeutic effect, while the other may be inactive or even cause undesirable side effects. Consequently, the ability to synthesize enantiomerically pure compounds is of paramount importance in medicinal chemistry.
This compound is a prime example of a chiral building block that enables chemists to achieve this stereochemical control. lookchem.com Derived from the naturally occurring amino acid L-valine, it possesses a defined stereocenter. The phenoxycarbonyl group attached to the nitrogen atom serves as a protecting group, preventing unwanted reactions at the amino group while allowing for chemical modifications at other parts of the molecule. evitachem.com This combination of a chiral core and a protective group makes this compound a valuable intermediate in the asymmetric synthesis of more complex chiral molecules. lookchem.com Its use facilitates the creation of target compounds with the desired three-dimensional arrangement, a critical factor in the development of effective and safe pharmaceuticals. chemimpex.com
Historical Context of N-Protected Amino Acids in Peptide Synthesis
The field of peptide synthesis has been revolutionized by the development of N-protected amino acids. In the early days of peptide chemistry, the uncontrolled polymerization of amino acids and other side reactions presented significant challenges. brieflands.com A major breakthrough came with the introduction of the concept of protecting groups, which temporarily block the reactive amino group of one amino acid while its carboxyl group is coupled to the amino group of another. wikipedia.org
The first N-protected dipeptides were synthesized by Theodor Curtius in 1881 using acyl, acetyl, or benzoyl groups. brieflands.com However, a pivotal moment in the history of peptide synthesis was the development of the carbobenzoxy (Cbz or Z) group by Max Bergmann and Leonidas Zervas in 1932. wikipedia.orgnih.gov This was a revolutionary discovery as the Cbz group could be removed under mild conditions, preventing the racemization of the chiral center and allowing for the stepwise and controlled assembly of peptides. brieflands.comwikipedia.org
This fundamental principle of using a temporary protecting group for the N-terminus laid the groundwork for modern peptide synthesis. thermofisher.com Over the years, other protecting groups were introduced, including the tert-butyloxycarbonyl (Boc) group and the 9-fluorenylmethoxycarbonyl (Fmoc) group, each with its own advantages for specific applications. brieflands.comnih.gov The phenoxycarbonyl group, as seen in this compound, is part of this broader family of N-protecting groups that are indispensable for the rational and efficient synthesis of peptides and other complex organic molecules. chemimpex.com
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 126147-70-4 | chemimpex.compharmaffiliates.comchemicalbook.comscbt.com |
| Molecular Formula | C12H15NO4 | chemimpex.comscbt.com |
| Molecular Weight | 237.25 g/mol | chemimpex.comscbt.com |
| Appearance | White to off-white powder | chemimpex.com |
| Melting Point | 80 - 86 °C | chemimpex.com |
| Purity | ≥ 99% (HPLC) | chemimpex.com |
| Optical Rotation | [a]25D = -14 to -18 ° (c=5 in Ethanol) | chemimpex.com |
| Storage | Room Temperature | chemimpex.com |
Structure
3D Structure
Properties
Molecular Formula |
C12H15NO4 |
|---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
3-methyl-2-(phenoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C12H15NO4/c1-8(2)10(11(14)15)13-12(16)17-9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,13,16)(H,14,15) |
InChI Key |
HVJMEAOTIUMIBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)OC1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for N Phenoxycarbonyl L Valine
Classical Preparative Routes
Traditional methods for the synthesis of N-Phenoxycarbonyl-L-valine have historically relied on straightforward reactions involving readily available starting materials. These routes, while effective, sometimes present challenges in terms of reagent toxicity and purification.
Aminocarboxylation of L-Valine with Phenyl Chloroformate
A well-established method for the synthesis of this compound is the aminocarboxylation of L-valine using phenyl chloroformate. This reaction is a classic example of the Schotten-Baumann reaction, which is widely used for the acylation of amines. wikipedia.orgorganic-chemistry.orglscollege.ac.in In this procedure, L-valine is dissolved in an aqueous alkaline solution, such as sodium hydroxide (B78521) or sodium carbonate, to deprotonate the amino group and render it nucleophilic. Phenyl chloroformate, which is often dissolved in an organic solvent, is then added to the aqueous solution of L-valine. The reaction proceeds at the interface of the two phases, with the base in the aqueous phase neutralizing the hydrochloric acid that is formed as a byproduct.
The reaction temperature is typically maintained at a low level, often between 0 and 5°C, to minimize side reactions, such as the hydrolysis of phenyl chloroformate. The pH of the reaction mixture is a critical parameter and is carefully controlled to ensure the selective acylation of the amino group without promoting unwanted side reactions. A patent for the synthesis of the analogous compound, N-benzyloxycarbonyl-L-valine, specifies maintaining the pH at 9. acs.org Upon completion of the reaction, the this compound product is typically isolated by acidification of the reaction mixture, which causes the product to precipitate out of the solution. The crude product can then be collected by filtration and purified by recrystallization.
A patent for a similar compound, N-methoxycarbonyl-L-valine, reports high yields and purity using a related chloroformate. The table below illustrates typical reaction parameters and outcomes based on analogous syntheses.
| Reagent 1 | Reagent 2 | Base | Solvent System | Temperature | Typical Yield | Typical Purity |
| L-Valine | Phenyl Chloroformate | Sodium Hydroxide | Water/Organic Solvent | 0-5°C | 85-90% | >99% |
Reaction of L-Valine with Diphenyl Carbonate (DPC)
An alternative classical route that avoids the use of the more hazardous phenyl chloroformate is the reaction of L-valine with diphenyl carbonate (DPC). researchgate.netscite.ai DPC is a less reactive and less toxic reagent compared to chloroformates. organic-chemistry.org This method is a cornerstone of phosgene-free synthesis strategies. The reaction typically requires activation of the L-valine to enhance its nucleophilicity, as the amino group of the zwitterionic amino acid is not sufficiently reactive towards DPC under neutral conditions.
One common approach involves the in-situ formation of a more nucleophilic L-valine salt, such as a tetrabutylammonium (B224687) salt. researchgate.netrsc.org This is achieved by reacting L-valine with a strong base like tetrabutylammonium hydroxide. The resulting salt is soluble in organic solvents and reacts smoothly with diphenyl carbonate, usually upon heating, to yield the desired this compound. The reaction is driven by the formation of phenol (B47542) as a byproduct.
The reaction conditions, such as temperature and reaction time, can be optimized to maximize the yield and purity of the product. The work-up procedure typically involves removal of the solvent, followed by an aqueous work-up to remove unreacted starting materials and byproducts. The final product is then isolated and purified, often by crystallization.
Modern and Optimized Synthetic Protocols
Contemporary approaches to the synthesis of this compound focus on improving the efficiency, safety, and environmental friendliness of the manufacturing process. These modern protocols often build upon the classical methods but incorporate significant refinements.
Phosgene-Free Synthesis Strategies
The use of diphenyl carbonate (DPC) is a prominent example of a phosgene-free synthesis strategy for N-protected amino acids. researchgate.netscite.ai Phosgene and its derivatives, such as phenyl chloroformate, are highly toxic, and their use is strictly regulated. DPC provides a safer alternative as a carbonylating agent. organic-chemistry.org The reaction of L-valine with DPC, as described in the classical routes, is a key component of modern, greener synthetic approaches. rsc.org
Recent advancements in this area have focused on optimizing the activation of the amino acid to improve reaction kinetics and yields. The formation of amino acid imidazolium (B1220033) salts is another method to enhance the reactivity of the amino acid towards DPC. scite.ai These phosgene-free methods are not only safer but also offer advantages in terms of milder reaction conditions and often simplified purification procedures.
Multi-Step Approaches for Enhanced Yields and Purity
To achieve higher yields and exceptional purity, multi-step synthetic sequences are often employed. These approaches may involve the initial protection of the carboxylic acid group of L-valine as an ester. This prevents the formation of undesired side products and allows for a cleaner reaction when the amino group is subsequently protected.
For instance, L-valine can first be converted to its methyl or ethyl ester. The resulting amino acid ester is then reacted with phenyl chloroformate or diphenyl carbonate to introduce the phenoxycarbonyl group. The final step involves the selective hydrolysis of the ester group to regenerate the carboxylic acid, yielding the final this compound product. While this approach involves more steps, the purification at each stage is often simpler, leading to a final product of very high purity.
Development of Simplified Work-up Procedures
A significant focus of modern synthetic protocol development is the simplification of work-up and purification procedures. Traditional methods often rely on tedious column chromatography for purification. usbio.net Modern approaches aim to develop processes where the product can be isolated in high purity through simple extraction or crystallization. rsc.org
One such strategy is the use of a two-phase reaction system, for example, in the Schotten-Baumann reaction with phenyl chloroformate. wikipedia.orgorganic-chemistry.orglscollege.ac.in By carefully selecting the solvents and controlling the pH, the desired product can be selectively precipitated from the reaction mixture by acidification, while impurities remain in solution.
Two-Phase Reaction Systems for Monomer Preparation
A significant advancement in the synthesis of N-phenoxycarbonyl amino acids (NPCs), including this compound, involves the use of two-phase reaction systems. rsc.org This method offers a straightforward and efficient route to produce high-purity monomers without the need for laborious purification techniques like column chromatography or recrystallization. rsc.orgresearchgate.net
The synthesis is typically conducted in a biphasic system composed of an organic solvent and water. A notable example utilizes methyl tert-butyl ether (MTBE) and water. researchgate.net In this system, the amino acid, L-valine, is dissolved in the aqueous phase with a base, while the acylating agent, phenyl chloroformate, is dissolved in the organic phase. The reaction proceeds at the interface of the two phases. This spatial separation of reactants and products helps to minimize side reactions, such as the hydrolysis of the acylating agent and the formation of urea (B33335) byproducts, which can complicate single-phase systems. researchgate.net The desired product, this compound, is preferentially extracted into the organic phase as it is formed, simplifying the work-up process.
The primary advantage of this methodology is the ability to obtain the product in high purity and yield through a simple extraction and crystallization process. rsc.org This facile approach enhances the availability of NPC monomers, thereby facilitating the broader synthesis of polypeptides. rsc.org
| Parameter | Details | Source(s) |
| Reaction Type | Two-phase Schotten-Baumann reaction | rsc.orgresearchgate.net |
| Solvent System | Methyl tert-butyl ether (MTBE) / Water | researchgate.net |
| Reactants | L-valine, Phenyl chloroformate, Base (e.g., NaOH) | rsc.orgresearchgate.net |
| Key Advantage | Avoids side reactions and simplifies purification | researchgate.net |
| Purification Method | Simple work-up process (extraction, crystallization) | rsc.org |
| Outcome | High purity this compound | rsc.org |
Considerations for Stereochemical Purity in Synthesis
Maintaining the stereochemical integrity of the chiral center in L-valine is paramount during the synthesis of this compound. The biological activity of peptides and polypeptides derived from this monomer is critically dependent on their precise three-dimensional structure, which is dictated by the chirality of the constituent amino acids.
The primary consideration is the prevention of racemization—the conversion of the L-enantiomer into a mixture of L and D forms. The α-proton of the amino acid is susceptible to abstraction under basic conditions, which can lead to a loss of stereochemical purity. Therefore, the reaction conditions must be carefully controlled.
Key factors to ensure high stereochemical purity include:
Starting Material : The synthesis must begin with enantiomerically pure L-valine.
Temperature : The reaction is typically carried out at low temperatures (e.g., 0-5 °C) to minimize the rate of any potential racemization side reactions.
pH Control : Careful control of pH is crucial. While a base is required to deprotonate the amino group for acylation, excessively harsh basic conditions or prolonged reaction times can increase the risk of racemization. The use of a two-phase system can be advantageous here, as it can help moderate the local concentration of base.
Reaction Time : The duration of the reaction should be optimized to ensure complete conversion without allowing significant time for racemization to occur.
Methodologies developed for N-protected amino acids often emphasize conditions that preserve the chiral integrity of the starting materials. researchgate.net For analogous compounds like N-methoxycarbonyl group-L-valine, chiral purities exceeding 99.9% have been reported, demonstrating that high stereochemical fidelity is achievable with optimized reaction protocols. google.com
| Consideration | Method to Ensure Stereochemical Purity | Rationale |
| Starting Material | Use of high-purity L-valine | The final product's enantiomeric purity cannot exceed that of the initial reactant. |
| Reaction Temperature | Maintain low temperatures (e.g., 0-5 °C) | Reduces the kinetic favorability of the racemization process. |
| Base and pH | Use of appropriate base and controlled addition | Minimizes the risk of α-proton abstraction that leads to racemization. |
| Work-up Procedure | Avoid harsh acidic or basic conditions | Prevents post-synthesis racemization during product isolation and purification. |
Applications in Peptide and Polypeptide Synthesis
N-Phenoxycarbonyl-L-valine as a Key Monomer in Peptide Elongation
In peptide synthesis, the step-by-step addition of amino acids is a fundamental process. This compound acts as a key building block in this process, allowing for the controlled elongation of peptide chains. chemimpex.com The phenoxycarbonyl group serves as a protecting group for the amino functionality of the valine residue, enabling its selective reaction with the free amino group of a growing peptide chain. This controlled addition is essential for creating peptides with a specific, predetermined sequence.
Role in Activating Amino Acids for Amide Bond Formation
The formation of an amide bond (peptide bond) is the central reaction in peptide synthesis. thermofisher.com The phenoxycarbonyl group in this compound activates the valine amino acid. This activation facilitates the nucleophilic attack by the amino group of another amino acid or a peptide, leading to the formation of a stable amide bond. This process is crucial for the efficient and orderly assembly of amino acids into a peptide chain.
Precursor for Polypeptide Synthesis via Polymerization of N-Phenoxycarbonyl Amino Acids (NPCs)
This compound belongs to a class of monomers known as N-phenoxycarbonyl amino acids (NPCs). These monomers are valuable precursors for the synthesis of high molecular weight polypeptides through polymerization. encyclopedia.pubrsc.org This method provides an efficient route to producing large quantities of polypeptides. encyclopedia.pub The polymerization of NPCs is an attractive alternative to other methods, offering advantages in monomer stability and control over the resulting polymer structure. rsc.org
Historically, amino acid N-carboxyanhydrides (NCAs) have been widely used for polypeptide synthesis. illinois.eduillinois.edu However, NCAs are notoriously sensitive to moisture and heat, making them difficult to handle and store. nih.govpmcisochem.fr In contrast, NPCs, including this compound, are more stable and less sensitive to environmental conditions. rsc.orgchinesechemsoc.org This enhanced stability simplifies the synthesis process and allows for more controlled polymerization, reducing the occurrence of undesirable side reactions that can compromise the structure and purity of the final polypeptide. chinesechemsoc.org While NCA polymerization can be plagued by competing reaction mechanisms, the use of NPCs can favor a more controlled "normal amine mechanism" (NAM), leading to well-defined polypeptides. nih.govresearchgate.net
Table 1: Comparison of NPC and NCA Monomers for Polypeptide Synthesis
| Feature | N-Phenoxycarbonyl Amino Acids (NPCs) | Amino Acid N-Carboxyanhydrides (NCAs) |
|---|---|---|
| Stability | High; tolerant to moisture and air. rsc.orgchinesechemsoc.org | Low; sensitive to moisture and heat. nih.govpmcisochem.fr |
| Handling | Easier to handle and store under ambient conditions. rsc.orgresearchgate.net | Requires stringent conditions (e.g., glove box). researchgate.net |
| Polymerization Control | Can achieve high control, favoring the normal amine mechanism (NAM). nih.govresearchgate.net | Prone to side reactions and competing polymerization mechanisms. nih.gov |
| Side Reactions | Reduced side reactions, leading to higher fidelity polymers. chinesechemsoc.org | Susceptible to various side reactions, affecting polymer purity. illinois.edu |
| Initiation | Can be initiated with stable primary amine hydrochlorides. nih.govchinesechemsoc.org | Typically initiated with primary amines, which can lead to side reactions. nih.gov |
The polymerization of this compound and other NPCs can be carefully controlled to produce polypeptides with predictable molecular weights and narrow molecular weight distributions. encyclopedia.pubresearchgate.net One effective strategy involves using primary amine hydrochlorides as initiators. nih.govchinesechemsoc.org This approach, often conducted under "monomer-starved" conditions where the NPC is gradually converted to the more reactive NCA in situ, allows the polymerization to proceed solely through the normal amine mechanism (NAM). nih.govresearchgate.net This method minimizes side reactions and provides excellent control over the polymerization process, even enabling the synthesis to be performed in an open-vessel setup. researchgate.net The reaction is typically carried out in a solvent like N,N-dimethylacetamide (DMAc) at elevated temperatures, such as 60°C. encyclopedia.pubresearchgate.net
The polymerization of this compound can be used to synthesize homopolypeptides, which are polymers consisting of only valine repeating units. Furthermore, by copolymerizing this compound with other NPC monomers, a wide variety of copolypeptides can be created. encyclopedia.pubchinesechemsoc.org This includes the synthesis of both random and block copolypeptides. nih.gov The ability to create these different types of copolymers allows for the tuning of the resulting polypeptide's properties for specific applications.
A significant advantage of the controlled polymerization of NPCs is the ability to produce polypeptides with well-defined and functional chain ends. nih.govresearchgate.net By carefully selecting the initiator, specific functional groups can be introduced at the beginning of the polypeptide chain. researchgate.net This high-fidelity terminal functionalization is crucial for applications where the polypeptide needs to be attached to other molecules or surfaces, such as in the development of drug delivery systems or biomaterials. chinesechemsoc.org The robustness of this method allows for the synthesis of complex polymer architectures, including block, star, and brush-type polypeptides with precise end-group fidelity. chinesechemsoc.org
Regioselective Modification of Polypeptide Side Chains
Based on a comprehensive review of available scientific literature, there is currently no specific research data or established methodologies describing the use of this compound for the regioselective modification of polypeptide side chains. Existing research on polypeptide modification focuses on other reagents and strategies for achieving site-specific alterations.
Consequently, detailed research findings and data tables related to the application of this compound in this specific context cannot be provided.
Function As a Protecting Group in Organic Transformations
Carbamate (B1207046) Functionality for Amine Protection
The N-phenoxycarbonyl group is a type of carbamate that temporarily masks the nucleophilicity of the primary amine of L-valine. By converting the amino group into a carbamate, its propensity to engage in unwanted side reactions during peptide coupling steps is significantly diminished. This protection is essential to ensure that the desired peptide bond formation occurs specifically at the C-terminus of the growing peptide chain. The N-phenoxycarbonyl moiety is introduced by reacting L-valine with reagents such as phenyl chloroformate or diphenyl carbonate. This transformation is a key step in preparing the amino acid for subsequent polymerization or coupling reactions.
The carbamate linkage in N-Phenoxycarbonyl-L-valine modifies the reactivity of the amino acid, rendering it a stable, crystalline solid that can be easily handled and purified. This stability is a notable advantage over more reactive intermediates in peptide synthesis.
Stability and Orthogonality of the Phenoxycarbonyl Group
A significant advantage of the N-phenoxycarbonyl protecting group is its stability under conditions where other protecting groups might be labile. Unlike α-amino acid N-carboxyanhydrides (NCAs), which are highly sensitive to moisture, N-phenoxycarbonyl amino acids are generally stable and can be handled in the open air. This robustness simplifies the synthetic process and reduces the need for stringent anhydrous conditions.
In the context of solid-phase peptide synthesis (SPPS), the concept of orthogonality is crucial. Orthogonal protecting groups can be removed under distinct chemical conditions, allowing for the selective deprotection of specific functional groups without affecting others. The N-phenoxycarbonyl group fits within this strategy, as its removal conditions differ from those of widely used protecting groups like tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc).
| Protecting Group | Abbreviation | Cleavage Conditions |
| tert-Butoxycarbonyl | Boc | Mild to strong acid (e.g., TFA) |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., piperidine) |
| Benzyl | Bzl | Strong acid (e.g., HF) or hydrogenolysis |
| Phenoxycarbonyl | Phoc | Thermal (for NCA formation) |
This table illustrates the different conditions required for the removal of common amine protecting groups, highlighting the unique removal pathway for the phenoxycarbonyl group.
The thermal lability of the phenoxycarbonyl group to form an NCA, while other groups require acidic or basic conditions for their removal, underscores its orthogonality. This allows for its selective use in synthetic strategies where multiple protecting groups are employed.
Mechanistic Aspects of Protecting Group Installation and Removal
Installation: The N-phenoxycarbonyl group is typically installed on L-valine through a nucleophilic substitution reaction. The amino group of L-valine acts as a nucleophile, attacking the electrophilic carbonyl carbon of phenyl chloroformate. This reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Mechanism of Installation with Phenyl Chloroformate:
The amino group of L-valine attacks the carbonyl carbon of phenyl chloroformate.
The tetrahedral intermediate collapses, expelling a chloride ion.
A proton is removed from the nitrogen atom, yielding this compound.
Removal: The removal of the N-phenoxycarbonyl group is intrinsically linked to its function as a precursor for N-carboxyanhydride (NCA) formation, which is a key step in the ring-opening polymerization to form polypeptides. The "removal" in this context is a transformation rather than a simple deprotection to the free amine. This transformation involves an intramolecular cyclization reaction.
Mechanism of Removal via Intramolecular Cyclization:
The carboxylic acid of the this compound is activated, often by heat.
The lone pair of the carbamate nitrogen attacks the activated carbonyl carbon of the carboxylic acid.
This intramolecular nucleophilic attack leads to the formation of a five-membered ring.
Phenol (B47542) is eliminated as a leaving group, resulting in the formation of L-valine-N-carboxyanhydride (valine-NCA).
This intramolecular cyclization is a key feature of N-phenoxycarbonyl amino acids, serving as a controlled method for the in situ generation of highly reactive NCAs for polymerization.
N-Phenoxycarbonyl Moiety as a Latent Precursor for N-Carboxyanhydride (NCA) Formation
The N-phenoxycarbonyl group serves as a masked or "latent" form of the N-carboxyanhydride (NCA). NCAs are highly reactive monomers used in the ring-opening polymerization (ROP) to produce polypeptides. However, their high reactivity also makes them susceptible to premature polymerization and degradation by moisture, necessitating careful handling in anhydrous environments.
This compound provides a stable, storable precursor that can be converted into the corresponding L-valine-NCA immediately before or during the polymerization process. This in situ generation of the NCA monomer avoids the challenges associated with handling the pure, highly reactive NCA. The conversion is typically achieved by heating the N-phenoxycarbonyl amino acid, which induces the intramolecular cyclization and elimination of phenol, as described in the previous section. This method is analogous to the Leuchs method for NCA synthesis, which involves the cyclization of N-alkoxycarbonyl amino acid halides.
The use of this compound as an NCA precursor allows for a more controlled and user-friendly approach to polypeptide synthesis, as the stable precursor can be easily purified and stored, and the reactive monomer is generated only when needed for the polymerization reaction.
Contributions to Asymmetric Synthesis and Stereoselective Reactions
L-Valine Derivatives as Chiral Auxiliarieswikipedia.org
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to guide the stereochemical outcome of a reaction. wikipedia.org L-valine, a naturally occurring amino acid, is an inexpensive and readily available source of chirality, making its derivatives popular choices for this purpose. medcraveonline.comnih.gov The auxiliary works by imparting its own stereochemical preference onto the reaction, leading to the preferential formation of one diastereomer over another. After the key stereoselective step, the auxiliary is cleaved from the molecule and can often be recovered for reuse. wikipedia.org The effectiveness of L-valine derivatives in this role stems from the steric bulk of its isopropyl side chain, which effectively shields one face of the reacting molecule.
A classic example of L-valine's role as a chiral auxiliary is the Schöllkopf bis-lactim method for the asymmetric synthesis of amino acids, established in 1981. wikipedia.orgdrugfuture.com This method allows for the synthesis of various optically pure α-amino acids using glycine (B1666218) as a substrate and L-valine to direct the stereochemistry. biosynth.com
The process begins by creating a cyclic dipeptide, a 2,5-diketopiperazine, from glycine and L-valine. wikipedia.orgbiosynth.com This is then converted into a more reactive bis-lactim ether. A strong base is used to remove a proton from the glycine unit, creating a planar carbanion. At this crucial stage, the bulky isopropyl group of the valine auxiliary sterically hinders one face of the carbanion. wikipedia.org Consequently, when an electrophile (like an alkyl iodide) is introduced, it can only approach from the less hindered face. wikipedia.orgbiosynth.com This diastereoselective alkylation step sets the stereochemistry of the new amino acid.
The final step involves acid hydrolysis, which cleaves the cyclic structure, yielding the newly synthesized amino acid ester and the original L-valine methyl ester, which can be separated. wikipedia.org This method is highly effective, capable of producing amino acids with an enantiomeric excess (ee) generally greater than 95%. wikipedia.org
| Schöllkopf Synthesis Overview | |
| Chiral Auxiliary | L-Valine |
| Substrate | Glycine |
| Key Intermediate | Lithiated bis-lactim ether |
| Stereocontrol Method | Steric hindrance from the valine isopropyl group |
| Typical Enantiomeric Excess | >95% ee |
Role of L-Valine in Chiral Catalyst Designmedcraveonline.com
Beyond its use as a stoichiometric auxiliary, L-valine is a fundamental component in the design of chiral catalysts. medcraveonline.com In this approach, the amino acid is used to create a chiral ligand that coordinates with a metal center. nih.gov This chiral ligand environment forces reactions occurring at the metal center to proceed stereoselectively, allowing a small amount of the catalyst to generate large quantities of an enantiomerically enriched product. medcraveonline.comnih.gov L-valine is advantageous because it is non-toxic, inexpensive, and available in both enantiomeric forms, offering versatility in catalyst design. medcraveonline.com
Researchers have successfully synthesized chiral cobalt complexes from L-valine to act as catalysts in asymmetric reactions. medcraveonline.com For instance, chiral imines can be formed from L-valine esters and then complexed with cobalt. These complexes have proven to be effective catalysts for the asymmetric Henry reaction, a carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde. medcraveonline.com
In a study, chiral cobalt complexes derived from L-valine esters and salicylaldehyde (B1680747) were used to catalyze the reaction between nitromethane (B149229) and benzaldehyde (B42025). The resulting chiral nitro aldol (B89426) product was formed in excellent yields and with high enantiomeric excess. medcraveonline.com The proposed mechanism involves the formation of a six-membered transition state where the chiral cobalt complex dictates the facial selectivity of the aldehyde's approach, leading to the observed stereoselectivity. medcraveonline.com
Table 1: Performance of L-Valine Derived Cobalt Catalysts in Asymmetric Henry Reaction medcraveonline.com
| Catalyst | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|
| 3a | 90 | 90 |
| 3b | 90 | 90 |
| 3c | 90 | 88 |
| 3d | 90 | 85 |
Data represents the reaction between benzaldehyde and nitromethane. medcraveonline.com
Another significant application is the use of chiral Nickel(II) complexes of Schiff bases for the asymmetric synthesis of non-standard, or "tailor-made," amino acids. nih.govnih.gov This methodology, pioneered by Belokon, typically involves a Ni(II) complex formed from a Schiff base of glycine or alanine (B10760859) and a chiral ligand. researchgate.net While many ligands in this class are derived from proline, the principle extends to other chiral sources like valine.
The planar Ni(II) complex serves as a template, activating the glycine's α-carbon for deprotonation and subsequent reaction with various electrophiles. nih.govresearchgate.net The chiral ligand, originating from an amino acid like L-valine, directs the electrophile to one side of the complex, resulting in a highly diastereoselective addition. nih.gov After the reaction, the newly formed amino acid can be liberated from the complex. This method is a leading strategy for producing diverse and structurally complex amino acids. nih.govehu.es
Strategies for Enantiomeric Excess Achievement in Synthesismdpi.comresearchgate.netnih.gov
Achieving a high enantiomeric excess (ee) is the primary goal of asymmetric synthesis. The use of L-valine and its derivatives illustrates several key strategies to accomplish this. acs.org
Steric Hindrance: As demonstrated in the Schöllkopf synthesis, a bulky group on a chiral auxiliary can physically block one reaction pathway, forcing the reaction to proceed through another, leading to a specific stereoisomer. The large isopropyl group of valine is highly effective in this role. wikipedia.orgbiosynth.com
Chiral Ligand-Metal Complexation: Creating a well-defined, rigid chiral environment around a reactive metal center is a powerful strategy. medcraveonline.com In the case of the cobalt and nickel catalysts, the L-valine-derived ligand forms a complex that differentiates between the two faces of the substrate, allowing for highly enantioselective transformations. medcraveonline.comnih.gov The specific geometry and electronic properties of the metal complex are critical for achieving high levels of induction.
Reaction Optimization: The choice of solvent, temperature, and base can significantly influence the degree of stereoselectivity. Optimizing these conditions is essential to maximize the enantiomeric excess. For example, enzymatic resolutions, which are highly specific, can be used to separate enantiomers, often achieving very high ee values. mdpi.comresearchgate.net
By employing these strategies, chemists can leverage the inherent chirality of natural products like L-valine to synthesize enantiomerically pure compounds for a wide range of applications. medcraveonline.comacs.org
Table of Compounds
| Compound Name |
|---|
| N-Phenoxycarbonyl-L-valine |
| L-Valine |
| Glycine |
| Alanine |
| 2,5-Diketopiperazine |
| L-Valine methyl ester |
| Salicylaldehyde |
| Nitromethane |
| Benzaldehyde |
Mechanistic Investigations of Reactions Involving N Phenoxycarbonyl L Valine and Its Derivatives
Polymerization Mechanisms of N-Phenoxycarbonyl Amino Acids
N-Phenoxycarbonyl amino acids (NPCs) serve as stable and effective monomers for the synthesis of polypeptides. rsc.org Their polymerization is a significant alternative to the more conventional N-carboxyanhydride (NCA) method. encyclopedia.pub The process typically involves heating the NPC monomers in a solvent like N,N-dimethylacetamide (DMAc) with an initiator, leading to polycondensation with the elimination of phenol (B47542) and carbon dioxide. researchgate.netresearchgate.net The underlying mechanisms, which often share features with NCA polymerization, are critical for controlling the structure and molecular weight of the resulting polypeptides. acs.orgillinois.edu Two primary mechanisms are generally considered: the Normal Amine Mechanism (NAM) and the Activated Monomer Mechanism (AMM). frontiersin.orgnih.gov
The Normal Amine Mechanism is a controlled, chain-growth process typically initiated by nucleophiles, most commonly primary amines. illinois.edunih.gov This mechanism is considered responsible for living/controlled polymerizations, allowing for the synthesis of well-defined polypeptides with predictable molecular weights and narrow molecular weight distributions. researchgate.netfrontiersin.org
The NAM proceeds through a step-wise nucleophilic addition. The process can be described in the following key stages:
Initiation: A primary amine initiator performs a nucleophilic attack on the carbonyl group of the N-phenoxycarbonyl amino acid monomer.
Propagation: The attack leads to the formation of an unstable intermediate. This is followed by the elimination of phenol and carbon dioxide, resulting in the formation of a new amino group at the terminus of the growing polypeptide chain. researchgate.net
Chain Growth: This newly formed terminal amine group then acts as the nucleophile, attacking the next monomer molecule and continuing the chain growth process. illinois.edu
A key feature of the NAM is that the initiator becomes part of the final polypeptide chain. researchgate.net The controlled nature of NAM arises because side reactions are minimized, and the propagation proceeds linearly as long as monomer is available. illinois.edu Density Functional Theory (DFT) studies on related NCA systems have investigated the elementary steps of NAM, including carbonyl addition, ring-opening, and decarboxylation, to determine the rate-determining step, which can vary depending on the specific monomer and conditions. frontiersin.orgacs.org
The Activated Monomer Mechanism is an alternative pathway that becomes significant when strong bases are used as initiators, or under conditions that favor deprotonation of the monomer. illinois.edunih.gov Unlike the NAM, where the initiator is the primary nucleophile, the AMM involves the monomer itself becoming the active nucleophilic species. illinois.edu
The key steps in the AMM are:
Activation: A strong base deprotonates the N-H group of the monomer (or the propagating chain end), creating a highly reactive anionic species. illinois.edumdpi.com
Initiation/Propagation: This activated, anionic monomer then attacks another neutral monomer molecule, initiating or continuing the polymerization. mdpi.com
The AMM often leads to a much faster polymerization rate compared to the NAM. nih.gov However, it is generally less controlled, often resulting in polypeptides with higher molecular weights but broader molecular weight distributions. nih.gov This lack of control is due to a higher propensity for side reactions and termination steps. illinois.edu For N-substituted monomers that lack a proton on the nitrogen atom, the AMM pathway is not possible. nih.gov In many polymerization systems, particularly with conventional amine initiators, both NAM and AMM can coexist, which complicates the control over the final polypeptide structure. researchgate.netacs.org
The choice of initiator is paramount in directing the polymerization mechanism and controlling the characteristics of the final polypeptide.
Primary Amines: These are the most common initiators and strongly favor the Normal Amine Mechanism. illinois.edu They are effective because they are more nucleophilic than basic, leading to a controlled, step-wise addition to the monomer. illinois.edu The use of primary amines allows for the synthesis of polypeptides with predictable molecular weights, determined by the initial monomer-to-initiator ratio ([M]/[I]), and narrow molecular weight distributions (Đ < 1.2). encyclopedia.pub
Aprotic/Tertiary Amines and Strong Bases: Initiators that are more basic than nucleophilic, such as tertiary amines or alkoxides, tend to promote the Activated Monomer Mechanism by deprotonating the monomer. illinois.edumdpi.com While these can produce very high molecular weight polymers, the control over the polymerization is significantly reduced. illinois.edu
Catalysts: To enhance polymerization rates while maintaining control, various catalytic systems have been explored. For instance, an organic "acid-and-base" catalytic system can be used to achieve the living and controlled polymerization of NPC monomers at an increased rate. researchgate.net Additionally, transition metal complexes have been developed as highly efficient initiators for the polymerization of related NCA monomers, enabling the synthesis of high molecular weight polypeptides and well-defined block copolymers through a controlled, living process. illinois.edu These catalysts function by activating the monomer and facilitating a controlled chain growth that avoids the common side reactions.
Mechanistic Studies of L-Valine Oxidation by Various Oxidants
The oxidation of L-valine, the parent amino acid of N-Phenoxycarbonyl-L-valine, has been investigated to understand its chemical reactivity and degradation pathways. These studies often focus on the kinetics, stoichiometry, and identification of the chemical species involved in the reaction. Such research can provide insights into biological processes, as valine oxidation is a key step in its metabolic catabolism, and can also inform methods for the chemical modification of amino acids. nih.govresearchgate.net
Kinetic studies reveal the rate at which L-valine is oxidized and how the rate depends on the concentration of reactants. The stoichiometry defines the molar ratio in which the reactants are consumed and products are formed.
One study investigated the oxidation of L-valine by Tributylammonium Chlorochromate (TriBACC) in an acidic medium. humanjournals.com The reaction exhibited a 1:1 stoichiometry, meaning one mole of L-valine reacts with one mole of the oxidant. humanjournals.com The kinetic analysis revealed a first-order dependence on the concentration of TriBACC, but an inverse first-order dependence on the concentrations of both L-valine and the acid catalyst (sulphuric acid). humanjournals.com This inverse dependence suggests that a complex may form between the substrate and the oxidant or catalyst in a pre-equilibrium step, and that higher substrate concentrations inhibit the rate-determining step. The main oxidation product was identified as isobutyraldehyde. humanjournals.com
Another study examined the oxidation of L-valine using Pyridinium (B92312) Chlorochromate (PCC) in a DMF-water medium with perchloric acid. iosrjournals.org The reaction was found to have a unit dependence (first-order) on the concentrations of PCC, the hydrogen ion [H+], and the substrate (L-valine). iosrjournals.org The stoichiometry was also determined to be 1:1, with the final product being the corresponding aldehyde. iosrjournals.org The reaction displayed Michaelis-Menten type kinetics, which is often observed in enzyme-catalyzed reactions and indicates the formation of an intermediate complex between the oxidant and the amino acid before the final product is formed. iosrjournals.org
The table below summarizes the kinetic findings from these studies.
| Oxidant | Reaction Order w.r.t. Oxidant | Reaction Order w.r.t. L-Valine | Reaction Order w.r.t. Acid [H+] | Stoichiometry (Oxidant:L-Valine) | Primary Product | Reference |
|---|---|---|---|---|---|---|
| Tributylammonium Chlorochromate (TriBACC) | First Order | Inverse First Order | Inverse First Order | 1:1 | Isobutyraldehyde | humanjournals.com |
| Pyridinium Chlorochromate (PCC) | First Order | First Order | First Order | 1:1 | Aldehyde | iosrjournals.org |
Identifying the reactive species is crucial for elucidating the exact mechanism of oxidation. In the context of L-valine oxidation, this involves understanding both the active form of the oxidant and the intermediate species formed from the amino acid.
In biological systems, the oxidation of valine involves enzymatic processes where the amino acid is first converted to α-ketoisovalerate through transamination. creative-proteomics.com This is followed by oxidative decarboxylation catalyzed by a multi-enzyme complex, ultimately leading to intermediates that enter the TCA cycle. creative-proteomics.com These processes generate reactive oxygen species (ROS) as byproducts, which can contribute to oxidative stress if not properly managed. creative-proteomics.comnih.gov
In chemical oxidation studies, the reactive species of the oxidant is often a protonated or complexed form of the chromium(VI) reagent. For instance, in the oxidation by PCC in an acidic medium, the active oxidant is likely a protonated form of pyridinium chlorochromate, which enhances its electrophilicity and oxidative power. iosrjournals.org The mechanism is proposed to involve the formation of a chromate (B82759) ester intermediate with the hydroxyl group of the carboxyl function of the amino acid, which then decomposes in the rate-determining step to yield the products. iosrjournals.org
Experiments designed to detect free radicals, such as the addition of acrylonitrile (B1666552), have been performed. In the oxidation of L-valine by TriBACC, the absence of polymerization of added acrylonitrile indicated that the reaction does not proceed via a free-radical pathway. humanjournals.com This suggests that the oxidation likely occurs through a hydride ion transfer or a mechanism involving the formation and decomposition of an ester intermediate, consistent with many chromium(VI) oxidations.
Stereochemical Mechanisms in Asymmetric Alkylation Reactions
Detailed research findings specifically investigating the stereochemical mechanisms in asymmetric alkylation reactions where this compound or its direct derivatives are used as chiral auxiliaries are not extensively available in the public domain. General principles of asymmetric alkylation using chiral auxiliaries derived from amino acids, such as L-valine, provide a foundational understanding of the likely stereochemical control mechanisms.
Typically, in asymmetric alkylation reactions involving chiral auxiliaries, the stereochemical outcome is dictated by the formation of a rigid, chelated enolate intermediate. The chiral auxiliary, in this case, derived from L-valine, is strategically chosen to create a sterically biased environment that directs the approach of the incoming electrophile (alkylating agent) to one face of the enolate.
The widely studied Evans oxazolidinone auxiliaries, which can be synthesized from valinol (a derivative of valine), serve as a well-understood model for this type of stereochemical control. organicchemistrydata.orguwindsor.ca In these systems, deprotonation of an N-acyl derivative with a strong base, such as lithium diisopropylamide (LDA), leads to the formation of a Z-enolate. organicchemistrydata.org This enolate is believed to form a rigid, five-membered chelate ring with the lithium cation, the carbonyl oxygen of the acyl group, and the oxygen of the auxiliary.
The stereodirecting group of the chiral auxiliary (for instance, the isopropyl group in valine-derived auxiliaries) then sterically shields one face of the planar enolate. Consequently, the electrophile is forced to approach from the less hindered face, leading to a highly diastereoselective alkylation. The stereochemistry of the newly formed stereocenter is thus directly controlled by the configuration of the chiral auxiliary.
While specific transition state models and detailed mechanistic studies for this compound in this role are not readily found, it is plausible that its derivatives, when used as chiral auxiliaries in a similar fashion (e.g., as N-acyl amides), would follow a comparable mechanistic pathway. The bulky phenoxycarbonyl group and the isopropyl group of the valine residue would be expected to play key roles in establishing the facial bias required for high diastereoselectivity.
For illustrative purposes, the table below shows typical results for asymmetric alkylation using a common valine-derived Evans auxiliary, demonstrating the high levels of diastereoselectivity that can be achieved. It is important to note that these results are for a related system and not directly for this compound.
| Electrophile (R-X) | Diastereomeric Ratio (d.r.) |
| Benzyl bromide | >99:1 |
| Allyl iodide | 98:2 |
| Methyl iodide | 97:3 |
| Ethyl iodide | 98:2 |
This table represents typical data for asymmetric alkylations using N-propionyl-(S)-4-isopropyloxazolidin-2-one, a valinol-derived chiral auxiliary, and is intended to be illustrative of the efficacy of such systems.
Further research is required to specifically elucidate the mechanistic details, including transition state geometries and the precise influence of the N-phenoxycarbonyl group, in asymmetric alkylation reactions directly employing this compound or its immediate derivatives as the primary source of stereocontrol.
Computational and Theoretical Studies of N Phenoxycarbonyl L Valine Systems
Molecular Modeling of Reactivity and Conformation
Molecular modeling techniques, including molecular mechanics and molecular dynamics simulations, are powerful tools for investigating the conformational landscape and reactivity of N-protected amino acids like N-Phenoxycarbonyl-L-valine. These methods allow for the exploration of the potential energy surface to identify stable conformers and to understand the steric and electronic factors that govern its chemical behavior.
Conformational analysis of this compound would focus on the rotational barriers around key single bonds, particularly the C-N bond of the urethane (B1682113) linkage and the Cα-Cβ bond of the valine side chain. The bulky phenoxycarbonyl and isopropyl groups are expected to impose significant steric constraints, leading to a limited number of preferred conformations. Molecular mechanics calculations, employing force fields such as AMBER or CHARMM, can be used to calculate the relative energies of these conformers.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (φ, ψ) | Relative Energy (kcal/mol) |
|---|---|---|
| 1 | (-120°, 120°) | 0.00 |
| 2 | (-60°, -45°) | 1.52 |
| 3 | (-75°, 150°) | 2.89 |
This table presents hypothetical data for illustrative purposes.
Molecular dynamics simulations would provide insights into the dynamic behavior of this compound in different solvent environments. By simulating the motion of the molecule over time, it is possible to observe conformational transitions and to identify the most populated conformational states, which are crucial for understanding its reactivity in solution.
Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation
Density Functional Theory (DFT) calculations offer a higher level of theory to investigate the electronic structure and reactivity of molecules. For this compound, DFT would be instrumental in elucidating the mechanisms of reactions in which it participates, such as peptide bond formation.
By calculating the energies of reactants, transition states, and products, DFT can map out the entire reaction pathway. This allows for the determination of activation energies, which are critical for predicting reaction rates. For example, in a peptide coupling reaction, DFT could be used to compare a stepwise mechanism involving a tetrahedral intermediate with a concerted mechanism. The nature of the transition states, including bond lengths and angles, can be precisely characterized.
Table 2: Hypothetical DFT Calculated Activation Energies for a Peptide Coupling Reaction
| Reaction Pathway | Transition State Geometry | Activation Energy (kcal/mol) |
|---|---|---|
| Stepwise | Tetrahedral Intermediate Formation | 15.8 |
| Concerted | Asynchronous Bond Formation | 22.5 |
This table presents hypothetical data for illustrative purposes.
Furthermore, analysis of the molecular orbitals (HOMO and LUMO) and electrostatic potential maps derived from DFT calculations can provide valuable information about the nucleophilic and electrophilic sites of the molecule, thereby predicting its reactivity towards different reagents.
Prediction of Stereoselectivity in Chiral Transformations
This compound is a chiral molecule, and its stereochemistry can influence the outcome of reactions in which it is involved. Computational methods are increasingly used to predict and understand the stereoselectivity of chemical transformations.
In reactions involving this compound as a chiral auxiliary or a reactant, the formation of diastereomeric transition states can lead to a preference for one stereoisomeric product over another. By using DFT to calculate the energies of these diastereomeric transition states, the stereochemical outcome of the reaction can be predicted. The energy difference between the transition states is directly related to the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of the product.
For instance, in an aldol (B89426) reaction where this compound is part of the chiral catalyst, the approach of the electrophile to the enolate can be modeled. The steric hindrance imposed by the bulky protecting group and the valine side chain would favor one facial attack over the other.
Table 3: Hypothetical Predicted Stereoselectivity in a Chiral Transformation
| Diastereomeric Transition State | Relative Energy (kcal/mol) | Predicted Product Ratio (Re:Si) |
|---|---|---|
| TS-Re | 0.0 | 95:5 |
| TS-Si | 1.8 | |
This table presents hypothetical data for illustrative purposes.
These computational predictions are invaluable for the rational design of stereoselective syntheses and for understanding the origins of chirality transfer in chemical reactions.
Analytical Research Considerations and Impurity Profiling
Detection and Characterization of N-Phenoxycarbonyl-L-valine as an Impurity
This compound has been identified as a process-related impurity or a starting material in the synthesis of antiviral drugs such as oseltamivir (B103847) and ritonavir. daicelpharmastandards.com Its effective detection and characterization are paramount for ensuring the purity of the final drug substance. Process-related impurities can arise from the manufacturing process, including starting materials, by-products, intermediates, and degradation products. nih.gov
A variety of advanced analytical techniques are employed for the detection and structural elucidation of such impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant methods for separating and quantifying impurities in pharmaceutical manufacturing. researchgate.netsemanticscholar.org For the characterization of this compound, these chromatographic techniques are often coupled with mass spectrometry (MS). LC-MS is a powerful tool for identifying impurities by providing accurate mass data, which aids in the determination of the molecular formula and fragmentation patterns for structural confirmation. nih.gov
Spectroscopic methods are also indispensable for the unambiguous characterization of impurities. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, provides detailed information about the molecular structure, while Infrared (IR) spectroscopy can identify the functional groups present in the molecule. researchgate.net
In the context of oseltamivir phosphate, studies have focused on the characterization of various impurities, employing techniques such as UPLC with PDA detectors and mass spectrometry. researchgate.net While specific studies detailing the full validation for this compound are not extensively published in the provided results, the methodologies used for other impurities in these drug substances provide a clear framework for its analysis.
Methodologies for Impurity Profiling in Pharmaceutical Intermediates
Impurity profiling is the comprehensive process of identifying and quantifying all potential impurities in a pharmaceutical product. nih.gov This process is guided by regulatory bodies like the International Council for Harmonisation (ICH), which sets thresholds for the reporting, identification, and qualification of impurities. nih.gov For pharmaceutical intermediates, robust analytical methodologies are essential to monitor and control the impurity profile throughout the manufacturing process.
The development of a stability-indicating analytical method, typically using reverse-phase HPLC or UPLC, is a cornerstone of impurity profiling. researchgate.net Such a method must be capable of separating the main component from all potential impurities, including process-related impurities like this compound and any degradation products.
Method validation is a critical component of impurity profiling, ensuring that the analytical method is reliable for its intended purpose. Key validation parameters, as stipulated by ICH guidelines, include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness. nih.govms-editions.cl
Below is an example of typical parameters for a validated RP-HPLC method for the analysis of impurities in a pharmaceutical intermediate, which would be applicable for this compound.
Table 1: Illustrative RP-HPLC Method Parameters for Impurity Profiling
| Parameter | Specification |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with aqueous buffer and organic solvent (e.g., acetonitrile, methanol) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 205 nm |
| Injection Volume | 20 µL |
The validation of such a method would involve demonstrating its performance characteristics. For instance, linearity would be assessed over a range of concentrations, and accuracy would be determined by recovery studies of spiked samples. nih.govrsc.org
Table 2: Representative Validation Parameters for an Impurity Quantification Method
| Validation Parameter | Acceptance Criteria | Example Finding |
| Specificity | The method is able to resolve the analyte peak from all potential impurities and degradants. | Peak purity of analyte is demonstrated. |
| Linearity (r²) | Correlation coefficient (r²) ≥ 0.999 | 0.9995 over a range of 0.05% to 0.5% of the nominal concentration. rsc.org |
| Accuracy (% Recovery) | Typically between 80% and 120% for impurities. | Recoveries in the range of 96% to 106%. rsc.org |
| Precision (RSD%) | Repeatability and intermediate precision relative standard deviation (RSD) should be within acceptable limits (e.g., < 10% for impurities at the limit of quantification). | Intraday and interday precision RSD < 2.0%. nih.govrsc.org |
| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be reliably quantified with acceptable precision and accuracy. | 0.05% of the nominal concentration. rsc.org |
| Robustness | The method's performance is unaffected by small, deliberate variations in method parameters (e.g., flow rate, pH of mobile phase). | Consistent results are obtained with minor variations in method parameters. |
By implementing such rigorous analytical methodologies, the presence of this compound as an impurity in pharmaceutical intermediates can be effectively monitored and controlled, ensuring the quality and safety of the final API.
Future Research Directions and Emerging Applications
Exploration of Novel Synthetic Pathways for N-Phenoxycarbonyl-L-valine
The synthesis of this compound and related N-phenoxycarbonyl amino acids (NPCs) is crucial for their application in polypeptide synthesis. Traditionally, these compounds are prepared through reactions involving phenyl chloroformate or diphenyl carbonate. encyclopedia.pub However, future research is increasingly focused on developing more efficient, sustainable, and scalable synthetic routes.
Future synthetic strategies may also focus on one-pot reactions and catalytic methods to improve atom economy and reduce waste. The goal is to create pathways that are not only environmentally benign but also readily adaptable for large-scale industrial production, meeting the growing demand for polypeptide-based materials.
Development of Advanced Polypeptide Materials with Tailored Properties
This compound serves as a superior monomer for the synthesis of well-defined polypeptides, overcoming many limitations associated with traditional N-carboxyanhydride (NCA) monomers. chinesechemsoc.orgrhhz.net A significant advantage of using N-phenoxycarbonyl-functionalized α-amino acid precursors is their moisture and air tolerance, which allows for polymerization under less stringent conditions compared to the highly moisture-sensitive NCAs. chinesechemsoc.org
This robustness has enabled a robust strategy for creating a diverse range of topological polypeptides with a high degree of control over their molecular weight, sequence, and architecture. chinesechemsoc.org This opens the door to designing advanced materials with precisely tailored properties for specific applications.
Key Developments in Polypeptide Architecture:
| Polypeptide Architecture | Description | Potential Applications |
| Block Copolymers | Chains composed of two or more distinct homopolymer subunits linked by covalent bonds. | Drug delivery, gene therapy, nanostructured materials. |
| Star Polymers | Multiple polymer chains radiating from a central core. | High-density functionalization, catalysis, biomedical imaging. |
| Brush-type Polymers | Densely grafted side chains attached to a linear polymer backbone. | Biomimetic surfaces, lubrication, responsive materials. |
| Multiblock Copolymers | Polymers with multiple, repeating blocks of different amino acids. | Advanced self-assembling materials, protein mimics. |
The ability to create such complex structures with high fidelity allows researchers to mimic the sophisticated architectures of natural proteins. chinesechemsoc.org This can lead to the development of novel biomaterials for tissue engineering, stimuli-responsive materials for smart devices, and advanced carriers for targeted drug delivery. nih.gov Future work will likely focus on expanding the library of functional monomers and further refining polymerization techniques to achieve even greater control over the final material properties.
Design of New Chiral Catalysts Incorporating Valine Scaffolds
The inherent chirality of L-valine makes it an invaluable building block for the design of asymmetric catalysts. medcraveonline.com L-valine is non-toxic, inexpensive, and readily available, making it an attractive scaffold for developing catalysts used in enantioselective synthesis—a critical process in the pharmaceutical industry for producing single-enantiomer drugs. medcraveonline.com
Valine-derived structures have been successfully incorporated into a variety of catalysts for reactions such as:
Asymmetric Henry reactions
Aldol (B89426) reactions
Michael additions
Asymmetric reductions
The N-phenoxycarbonyl group on the L-valine scaffold provides a versatile handle for modification. By altering the electronic and steric properties of the phenoxy group, researchers can fine-tune the catalyst's activity and selectivity for specific transformations. This tunability is crucial for developing highly efficient catalysts that can operate under mild conditions with high enantiomeric excess.
Future research in this area will focus on integrating these valine-based catalytic moieties into larger systems, such as polymers or metal-organic frameworks (MOFs). This could lead to recyclable, heterogeneous catalysts that combine high efficiency with ease of separation and reuse, aligning with the principles of green and sustainable chemistry. medcraveonline.com
Examples of Reactions Catalyzed by L-Valine Derivatives:
| Reaction Type | Catalyst Feature | Significance |
| Asymmetric Henry Reaction | Chiral imines from L-valine complexed with cobalt. medcraveonline.com | Forms chiral nitro aldols, key intermediates for pharmaceuticals like β-blockers. medcraveonline.com |
| Asymmetric Aldol Reaction | L-valine-based helical polymers. | Produces chiral β-hydroxy ketones with high enantioselectivity and diastereoselectivity. |
| Asymmetric α-functionalization | Chiral BINOL aldehyde catalysts activating amino esters. nih.gov | Enables direct functionalization of the α-carbon of amino acids. nih.gov |
Enhanced Understanding of Reaction Mechanisms through Advanced Spectroscopic and Computational Techniques
A deeper understanding of the reaction mechanisms involving this compound is essential for optimizing synthetic processes and designing new materials and catalysts. Advanced spectroscopic and computational methods are pivotal in achieving this.
Spectroscopic Techniques:
Infrared Reflection Absorption Spectroscopy (IRRAS): This technique can be used to observe peptide bond formation in real-time at interfaces, providing direct evidence of reaction intermediates and mechanisms. nih.govpnas.org
UV-Vis Spectroscopy: The peptide bond has a characteristic absorption wavelength between 190–230 nm, allowing for spectroscopic monitoring of polymerization kinetics. byjus.comwikipedia.org
Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR): These are standard tools for characterizing the structure and conformation of the resulting polypeptides. nih.gov
Computational Modeling:
Density Functional Theory (DFT): DFT calculations can model reaction pathways, determine transition state geometries, and calculate activation energy barriers. iastate.edunih.gov This provides insights into the stereospecificity of enzymatic reactions and helps predict the outcomes of catalytic processes. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations can elucidate the dynamic behavior of molecules, such as the conformational changes in polypeptide chains or the interaction of a catalyst with its substrate. nih.govacs.org
By combining experimental data from spectroscopy with theoretical insights from computational chemistry, researchers can build comprehensive models of reaction mechanisms. acs.org This synergistic approach will accelerate the discovery of novel catalysts, the development of more efficient polymerization methods, and the rational design of polypeptide materials with predictable structures and functions. Future efforts will likely involve the use of machine learning and AI to analyze large datasets from both computational and experimental studies, further enhancing our predictive capabilities. acs.org
Q & A
Q. What are the key synthetic routes for preparing N-Phenoxycarbonyl-L-valine, and how do reaction conditions influence yield and purity?
this compound is synthesized via nucleophilic substitution or coupling reactions. For example, treatment of L-valine with phenoxycarbonyl chloride under basic conditions (e.g., NaOH in THF) yields the product . Critical parameters include pH control (9.5–10.2) to avoid byproducts like valine dimers, and the use of LiOH for optimal base activity. Solid NaOH and LiCl are added to maintain reaction stability and prevent emulsions . Yield and enantiomeric excess (>99%) depend on cyclization with t-BuOK post-condensation .
Q. Which analytical techniques are recommended for characterizing this compound and verifying its structural integrity?
High-performance liquid chromatography (HPLC) is essential for assessing purity (e.g., ≥98.5% assay) and detecting free amino acids (≤0.1%) . Nuclear magnetic resonance (NMR) confirms stereochemistry and functional groups, while mass spectrometry (MS) validates molecular weight (e.g., C₁₃H₁₇NO₄, MW 251.285) . Differential scanning calorimetry (DSC) can determine thermal stability, though specific data for this compound may require experimental validation .
Q. How should this compound be stored to ensure long-term stability?
Store at controlled temperatures (0–6°C) in airtight, light-resistant containers to prevent hydrolysis or decomposition. Avoid exposure to moisture, as the phenoxycarbonyl group is sensitive to aqueous conditions .
Advanced Research Questions
Q. What strategies mitigate side reactions during this compound synthesis, such as dimerization or racemization?
Racemization is minimized by maintaining low temperatures (0–5°C) and using non-polar solvents (e.g., THF) . Dimerization is suppressed via strict pH control (LiOH buffer) and the addition of neutral Al₂O₃ to absorb reactive intermediates . For enantiomeric purity, chiral chromatography or enzymatic resolution may be employed post-synthesis .
Q. How does the phenoxycarbonyl group compare to other amino-protecting groups (e.g., Fmoc, Boc) in peptide synthesis?
The phenoxycarbonyl group offers moderate stability under basic conditions but is less acid-labile than Boc or benzyloxycarbonyl (Cbz) groups. Unlike Fmoc (removed by piperidine), it requires harsher conditions (e.g., HBr/acetic acid), limiting its utility in solid-phase peptide synthesis . However, its orthogonality to other protecting groups makes it suitable for solution-phase strategies .
Q. What contradictions exist in the literature regarding the reactivity of this compound in enzymatic assays?
Discrepancies arise from solvent-dependent enzyme interactions. For instance, polar aprotic solvents (e.g., DMF) may stabilize the compound but inhibit hydrolases, whereas aqueous buffers risk hydrolysis. Researchers must validate solvent compatibility for specific enzymes and adjust reaction times accordingly .
Q. How can researchers optimize enantiomeric excess (ee) when using this compound in asymmetric catalysis?
Achieving >99% ee requires chiral auxiliaries or catalysts during cyclization steps. For example, t-BuOK promotes stereospecific ring closure in THF, while kinetic resolution via lipases can enhance selectivity . Monitoring ee via chiral HPLC or capillary electrophoresis is critical .
Methodological Considerations
Q. What protocols are recommended for scaling up this compound synthesis without compromising yield?
Pilot studies should prioritize solvent volume reduction and catalyst recycling. For example, replacing THF with methyl tert-butyl ether (MTBE) improves scalability while maintaining low-temperature conditions . Continuous flow reactors may enhance mixing and heat dissipation, reducing byproduct formation .
Q. How should researchers address discrepancies in reported melting points or spectral data for this compound derivatives?
Cross-validate data using multiple techniques (e.g., NMR, IR, X-ray crystallography) and reference databases (e.g., NIST, PubChem). Variations may arise from polymorphic forms or residual solvents, necessitating recrystallization or sublimation prior to analysis .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Use fume hoods to avoid inhalation of dust (S22) and wear nitrile gloves to prevent skin contact (S24/25) . Dispose of waste via certified hazardous waste services, as decomposition products (e.g., CO, NOₓ) are toxic .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
